molecular formula C16H12ClN3OS B14388546 1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 88577-95-1

1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Katalognummer: B14388546
CAS-Nummer: 88577-95-1
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: ANOXTJSKQQKMOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 4-chlorophenyl group, often using a chlorinating agent.

    Attachment of the Phenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone.

    1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-thione: A compound with a thione group instead of a ketone.

Uniqueness

1-(4-Chlorophenyl)-2-(phenylsulfanyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

88577-95-1

Molekularformel

C16H12ClN3OS

Molekulargewicht

329.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-phenylsulfanyl-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)15(21)16(20-11-18-10-19-20)22-14-4-2-1-3-5-14/h1-11,16H

InChI-Schlüssel

ANOXTJSKQQKMOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.